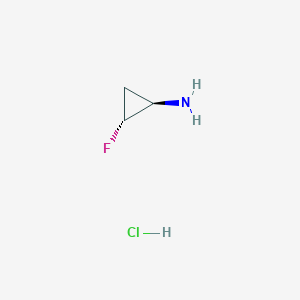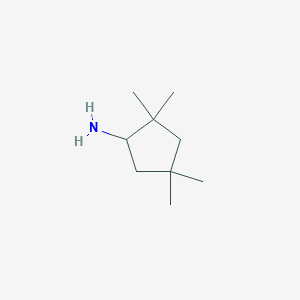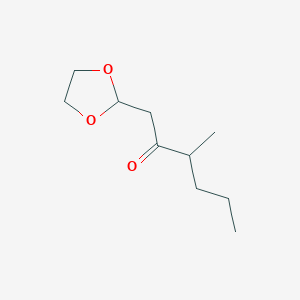
(3,3-Difluoropiperidin-4-YL)methanol
説明
“(3,3-Difluoropiperidin-4-YL)methanol hydrochloride” is a chemical compound with the CAS Number: 1783945-29-8. Its molecular formula is C6H12ClF2NO .
Molecular Structure Analysis
The molecular formula of “(3,3-Difluoropiperidin-4-YL)methanol hydrochloride” is C6H12ClF2NO . The average mass is 187.615 Da and the monoisotopic mass is 187.057541 Da .Physical And Chemical Properties Analysis
“(3,3-Difluoropiperidin-4-YL)methanol hydrochloride” is a solid at room temperature. It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
1. Nuclear Magnetic Resonance (NMR) Spectroscopy and Conformational Studies
(3,3-Difluoropiperidin-4-YL)methanol and its derivatives have been studied using fluorine magnetic resonance spectroscopy to measure inversion rates in six-membered rings, such as 4,4-difluoropiperidine. This research contributes to understanding the conformational dynamics and energy barriers in fluorinated cyclic compounds (Yousif & Roberts, 1968).
2. Methanol-to-Olefins (MTO) Process
In the context of the methanol-to-olefins process, compounds like (3,3-Difluoropiperidin-4-YL)methanol are relevant as methanol is a key feedstock in this process. The MTO reaction is significant for both fundamental research and industrial applications, particularly in converting methanol to olefins (Tian, Wei, Ye, & Liu, 2015).
3. Heterogeneous Catalysis in Acetal Formation
Studies have investigated the acid-catalyzed condensation of glycerol with compounds like (3,3-Difluoropiperidin-4-YL)methanol, exploring their potential as novel platform chemicals. These findings are crucial in developing new applications in organic synthesis (Deutsch, Martin, & Lieske, 2007).
4. Biophysical Studies in Membrane Dynamics
The influence of methanol on lipid dynamics has been examined, which is relevant for understanding the role of methanol-based compounds in biological systems. Studies like these provide insights into how solvents like methanol can affect membrane properties and protein functions (Nguyen et al., 2019).
5. Synthesis of Fluorinated Piperidine Derivatives
Research on the synthesis of 4-substituted 3,3-difluoropiperidines, which include derivatives of (3,3-Difluoropiperidin-4-YL)methanol, contributes to the field of medicinal chemistry by providing methods for producing fluorinated gamma-amino acids and other compounds with high potential in drug development (Surmont et al., 2010).
6. Industrial Catalysis and Methanol Conversion
Studies focus on the utilization of methanol as a feedstock in reactions like direct C-C coupling with allenes. This research aids in understanding methanol’s role in synthesizing higher alcohols and other complex molecules, highlighting the potential applications of methanol-based compounds in industrial catalysis (Moran et al., 2011).
Safety And Hazards
This compound has been classified with the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
特性
IUPAC Name |
(3,3-difluoropiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)4-9-2-1-5(6)3-10/h5,9-10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYYKMKTYDTFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Difluoropiperidin-4-YL)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B1396111.png)





![2-Thia-6-azaspiro[3.3]heptane](/img/structure/B1396121.png)

![Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester](/img/structure/B1396125.png)


